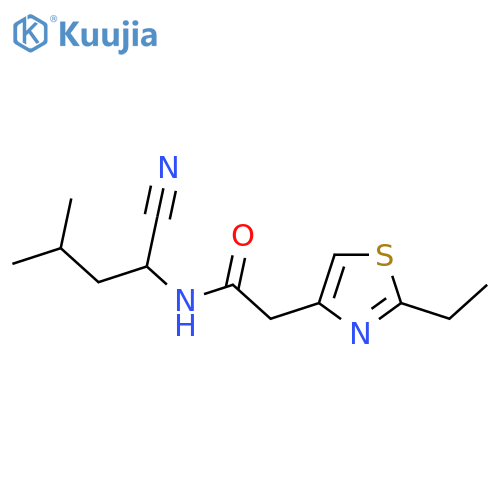Cas no 1311587-38-8 (N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide)

1311587-38-8 structure
商品名:N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
- EN300-26686065
- 1311587-38-8
- AKOS032989326
- Z1024079866
- CHEMBL3464522
-
- インチ: 1S/C13H19N3OS/c1-4-13-16-11(8-18-13)6-12(17)15-10(7-14)5-9(2)3/h8-10H,4-6H2,1-3H3,(H,15,17)
- InChIKey: UPGCUVSOCXILEO-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC(C#N)CC(C)C)=O)N=C1CC
計算された属性
- せいみつぶんしりょう: 265.12488341g/mol
- どういたいしつりょう: 265.12488341g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 94Ų
N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686065-0.05g |
N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide |
1311587-38-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide 関連文献
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
1311587-38-8 (N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide) 関連製品
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
